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Cat. No.: B1583826 Get Quote

This guide provides a comprehensive overview of the spectroscopic data essential for the

characterization of 2-butyrylfuran (also known as 1-(furan-2-yl)butan-1-one).[1] Intended for

researchers, scientists, and professionals in drug development, this document delves into the

principles and experimental details of key analytical techniques, offering insights into the

structural elucidation of this heterocyclic ketone.

Introduction to 2-Butyrylfuran
2-Butyrylfuran is a furan derivative with a butyryl group attached at the second position of the

furan ring. Its molecular formula is C8H10O2, and it has a molecular weight of approximately

138.16 g/mol .[1] Understanding its chemical structure with certainty is a prerequisite for any

research or development application, from flavor and fragrance studies to its use as a building

block in medicinal chemistry. Spectroscopic methods provide the necessary tools for

unambiguous structural confirmation.

Molecular Structure and Spectroscopic Correlation
The structural features of 2-butyrylfuran, including the furan ring protons, the aliphatic chain

protons, and the carbonyl group, give rise to distinct signals in various spectroscopic analyses.

This guide will explore the data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C

NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
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Caption: Molecular structure of 2-Butyrylfuran with atom numbering for spectroscopic

assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule.

¹H NMR Spectroscopy
Proton NMR provides detailed information about the chemical environment, connectivity, and

number of different types of protons in a molecule.

Experimental Protocol: ¹H NMR

Sample Preparation: Dissolve approximately 5-10 mg of 2-butyrylfuran in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is

crucial to avoid large solvent signals that would obscure the analyte signals.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency

of 400 MHz or higher.

Parameters: Typical acquisition parameters include a sufficient number of scans to achieve a

good signal-to-noise ratio, a spectral width covering the expected range of proton chemical

shifts (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

Data and Interpretation
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Signal
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

1 ~7.60 dd 1H H-5 (furan)

2 ~7.20 dd 1H H-3 (furan)

3 ~6.55 dd 1H H-4 (furan)

4 ~2.85 t 2H α-CH₂

5 ~1.75 sextet 2H β-CH₂

6 ~1.00 t 3H γ-CH₃

Furan Protons: The protons on the furan ring appear in the aromatic region (downfield). H-5

is the most deshielded due to its proximity to the oxygen atom and the electron-withdrawing

carbonyl group. The characteristic coupling constants (J-values) between the furan protons

would allow for their definitive assignment.

Aliphatic Protons: The methylene (α-CH₂) protons adjacent to the carbonyl group are

deshielded and appear as a triplet due to coupling with the neighboring β-CH₂ protons. The

β-CH₂ protons appear as a sextet due to coupling with both the α-CH₂ and the γ-CH₃

protons. The terminal methyl (γ-CH₃) protons are the most shielded (upfield) and appear as a

triplet.

¹³C NMR Spectroscopy
Carbon NMR provides information on the number of chemically distinct carbon atoms and their

electronic environments.

Experimental Protocol: ¹³C NMR

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated

solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C

isotope.

Data Acquisition: The spectrum is acquired on a spectrometer, often at a frequency of 100

MHz or higher, using a proton-decoupled pulse sequence to simplify the spectrum to a series
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of single lines for each unique carbon atom.

Data and Interpretation

Chemical Shift (δ, ppm) Assignment

~188 C=O (carbonyl)

~152 C-2 (furan)

~146 C-5 (furan)

~117 C-3 (furan)

~112 C-4 (furan)

~40 α-CH₂

~18 β-CH₂

~14 γ-CH₃

Carbonyl Carbon: The carbonyl carbon exhibits the most downfield chemical shift due to the

strong deshielding effect of the double-bonded oxygen.

Furan Carbons: The furan carbons appear in the aromatic region, with C-2 (attached to the

butyryl group) and C-5 being the most deshielded.

Aliphatic Carbons: The chemical shifts of the aliphatic carbons decrease as their distance

from the electron-withdrawing carbonyl group increases.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR (Neat Liquid)

Sample Preparation: A drop of neat (undiluted) 2-butyrylfuran is placed between two salt

plates (e.g., NaCl or KBr) to create a thin liquid film.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1583826?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583826?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Background Spectrum: A background spectrum of the clean, empty salt plates is recorded.

Sample Spectrum: The sample is placed in the spectrometer, and the IR spectrum is

recorded. The instrument software automatically subtracts the background spectrum.

Data and Interpretation

Wavenumber (cm⁻¹) Vibration Functional Group

~3100 C-H stretch Furan

~2960, ~2870 C-H stretch Aliphatic (CH₂, CH₃)

~1675 C=O stretch Ketone

~1570, ~1460 C=C stretch Furan ring

C=O Stretch: A strong, sharp absorption band around 1675 cm⁻¹ is the most characteristic

feature, confirming the presence of a conjugated ketone.

C-H Stretches: Absorptions above 3000 cm⁻¹ are indicative of C-H bonds in the aromatic

furan ring, while those just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the butyryl

chain.

C=C Stretches: Bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon

double bond stretching vibrations within the furan ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its structure.

Experimental Protocol: GC-MS

Sample Preparation: A dilute solution of 2-butyrylfuran in a volatile organic solvent (e.g.,

dichloromethane or hexane) is prepared.

Injection: A small volume of the sample is injected into the gas chromatograph (GC), where it

is vaporized and separated from the solvent and any impurities.
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Ionization: As the 2-butyrylfuran elutes from the GC column, it enters the mass

spectrometer and is ionized, typically by electron impact (EI).

Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and

detected.

Data and Interpretation

m/z Proposed Fragment

138 [M]⁺ (Molecular Ion)

110 [M - C₂H₄]⁺

95 [Furan-C=O]⁺

39 [C₃H₃]⁺

Molecular Ion Peak: The peak at m/z 138 corresponds to the molecular weight of 2-
butyrylfuran, confirming its elemental composition.[1]

Base Peak: The most intense peak (base peak) is observed at m/z 95.[1] This corresponds

to the stable furfuryl cation, formed by the cleavage of the bond between the carbonyl carbon

and the α-carbon of the butyryl chain (α-cleavage).

Other Fragments: The peak at m/z 110 arises from the loss of ethylene via a McLafferty

rearrangement.[1] The fragment at m/z 39 is a common fragment from the furan ring.[1]

2-Butyrylfuran
[C₈H₁₀O₂]⁺˙
m/z = 138

[C₅H₃O-C=O]⁺
m/z = 95

(Base Peak)
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[C₆H₆O₂]⁺˙
m/z = 110

McLafferty Rearrangement
(- C₂H₄)

[C₃H₃]⁺
m/z = 39

Ring Fragmentation
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Caption: Proposed fragmentation pathway for 2-butyrylfuran in EI-MS.
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Holistic Structural Confirmation
The convergence of data from these independent spectroscopic techniques provides an

unequivocal confirmation of the structure of 2-butyrylfuran. The ¹H and ¹³C NMR spectra

establish the carbon-hydrogen framework, IR spectroscopy confirms the presence of key

functional groups (ketone and furan), and mass spectrometry verifies the molecular weight and

provides corroborating structural information through its fragmentation pattern. This multi-

faceted analytical approach is a cornerstone of modern chemical characterization, ensuring the

identity and purity of compounds used in research and industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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